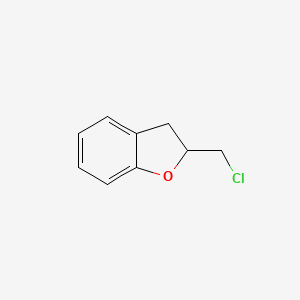

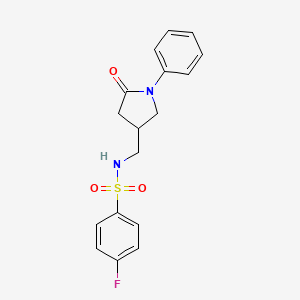

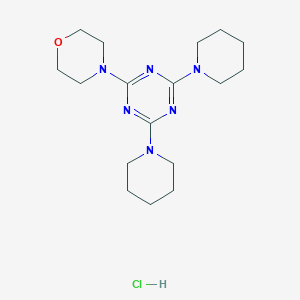

![molecular formula C8H11N3O B2856525 7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine CAS No. 1881756-56-4](/img/structure/B2856525.png)

7,7-dimethyl-5H,7H-furo[3,4-d]pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Evaluation

Research indicates the synthesis of novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine, showcasing pronounced antimicrobial properties. A study highlights the role of the 3,5-dimethyl-1H-pyrazol-1-yl moiety in enhancing antimicrobial activity, examining its influence on chemical rearrangements and equilibrium processes (Sirakanyan et al., 2021).

Insecticidal and Antibacterial Potential

Another study focused on the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation, evaluating their insecticidal and antibacterial potential. The synthesized compounds demonstrated activity against specific insects and microorganisms, offering insights into the relationship between structure and biological activity (Deohate & Palaspagar, 2020).

Efficient Synthesis Techniques

Efforts to develop divergent and efficient synthesis methods for furo- and thieno[2,3-d]pyrimidin-4-amine derivatives via microwave irradiation have been reported. These methodologies leverage readily available amines and carbonitriles, converting them into formamidines and subsequently desired derivatives, highlighting advancements in synthesis techniques (Han et al., 2010).

Inhibitory Activity against Ser/Thr Kinases

A specific study elaborates on the synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their evaluation for inhibitory activity against a series of Ser/Thr kinases. The findings present potential therapeutic implications, with certain compounds showing specificity and potent inhibitory effects against targeted kinases (Deau et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to target atr kinase , which is essential for the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .

Mode of Action

Similar compounds have been found to inhibit atr kinase , which could potentially lead to the disruption of DNA repair mechanisms and cell cycle regulation .

Biochemical Pathways

Inhibition of atr kinase by similar compounds could potentially affect dna repair pathways and cell cycle regulation .

Result of Action

Similar compounds have shown strong efficacy in inhibiting the growth of certain tumor cells .

Propiedades

IUPAC Name |

7,7-dimethyl-5H-furo[3,4-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-8(2)6-5(4-12-8)3-10-7(9)11-6/h3H,4H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCVBBXFYRNNNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=NC(=NC=C2CO1)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-1-(furan-2-yl)-3-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B2856445.png)

![N-(3,5-bis(trifluoromethyl)phenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2856448.png)

![5-[(4-amino-1,2,5-oxadiazol-3-yl)amino]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B2856451.png)

![2-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2856452.png)